4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate
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Overview
Description
4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a fluorophenyl group and two ester functionalities, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,5-dimethylimidazole with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, and at a temperature range of 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The ester functionalities may also play a role in its bioavailability and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
- 4,5-dimethyl-1,2-diphenyl-1H-imidazole
- 4,5-dimethyl-2-phenyl-1-(p-tolyl)-1H-imidazole
- 2-(4-fluorophenyl)-4,5-dimethyl-1-(4-methylphenyl)-1H-imidazole
Uniqueness
4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is unique due to the presence of both the fluorophenyl group and the ester functionalities. These structural features contribute to its distinct chemical reactivity and biological activity compared to other imidazole derivatives .
Biological Activity
The compound 4,5-dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate is a derivative of imidazole known for its diverse biological activities. Imidazole derivatives have gained significant attention in medicinal chemistry due to their roles in various biological processes and potential therapeutic applications. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorophenyl substituent and a dicarboxylate moiety, which are critical for its biological activity.
Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups, such as fluorine in the phenyl ring, may enhance the antimicrobial efficacy by increasing the compound's lipophilicity and membrane permeability .
Anticancer Properties
Recent investigations into imidazole derivatives have highlighted their potential as anticancer agents. The compound under review has been noted for its ability to inhibit specific cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. For example, compounds with imidazole scaffolds have been linked to the inhibition of protein kinases involved in cancer progression .
Enzyme Inhibition
The biological activity of this compound may also extend to enzyme inhibition. Imidazole derivatives are known to act as inhibitors of various enzymes, including those involved in metabolic pathways. In particular, their ability to chelate metal ions can interfere with enzyme function, making them valuable in drug design .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar imidazole derivatives revealed that compounds with fluorinated aryl groups exhibited enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA) . The study emphasized the importance of structural modifications in optimizing antibacterial activity .
Study 2: Anticancer Activity
In another study focusing on imidazole derivatives, researchers observed that certain compounds demonstrated selective cytotoxicity towards lung cancer cells . The findings suggested that these compounds could induce apoptosis through the activation of caspase pathways .
Study | Compound Tested | Activity | Findings |
---|---|---|---|
1 | Fluorinated Imidazoles | Antimicrobial | Effective against MRSA |
2 | Imidazole Derivatives | Anticancer | Induced apoptosis in lung cancer cells |
The mechanisms by which this compound exerts its biological effects can be summarized as follows:
- Protein Kinase Inhibition : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways critical for cancer progression.
- Membrane Disruption : The lipophilic nature of the compound may facilitate its incorporation into microbial membranes, leading to cell lysis.
- Metal Chelation : The imidazole ring's ability to chelate metal ions can disrupt enzyme function and metabolic processes.
Properties
IUPAC Name |
dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]imidazole-4,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O5/c1-22-14(20)12-13(15(21)23-2)18(8-17-12)7-11(19)9-4-3-5-10(16)6-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLWTBMVWAZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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